Lipophilicity-Driven Differentiation: XLogP3 Comparison with Des-Pyrimidine Analog
The target compound exhibits a computed XLogP3 of 4.4, which is 2.5 log units higher than the XLogP3 of 1.9 for 2-(4-chlorophenoxy)-2-methylpropanamide [1], the clofibric acid amide core lacking the phenylpyrimidine tail. This large increase in predicted lipophilicity is directly attributable to the 2-phenylpyrimidin-5-yl-ethyl appendage and has major implications for membrane partitioning, off-rate from lipid-rich targets, and non-specific binding in assay systems.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 4.4 |
| Comparator Or Baseline | 2-(4-Chlorophenoxy)-2-methylpropanamide (CID 165334): XLogP3 = 1.9 |
| Quantified Difference | +2.5 log units (target more lipophilic) |
| Conditions | XLogP3 3.0 algorithm, PubChem computed property [1][2] |
Why This Matters
Lower lipophilicity in the comparator means it is unlikely to achieve the same membrane distribution or residence time on lipid-associated targets, making it a poor substitute for the target compound in cell-based or tissue-level assays.
- [1] PubChem Compound Summary for CID 165334, 2-(4-Chlorophenoxy)-2-methylpropanamide. XLogP3 = 1.9, National Center for Biotechnology Information. View Source
- [2] Cas no 2034397-77-6 product page, computed XLogP3 = 4.4. Kuujia.com. View Source
